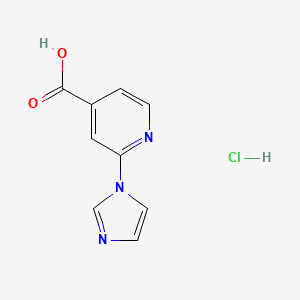

![molecular formula C7H14ClNO2S B2454234 9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride CAS No. 2059938-06-4](/img/structure/B2454234.png)

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride, also known as TAN-67, is a synthetic compound that belongs to the class of kappa opioid receptor agonists. It has been studied extensively for its potential use in pain management and addiction treatment.

Aplicaciones Científicas De Investigación

Synthesis and Conformational Analysis

The chemical 9λ6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride is related to a class of compounds that have been the subject of various synthetic and conformational studies. For instance, the synthesis of N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione from N-Bn and N-Boc 9-azabicyclo[3.3.1]nonane-2,6-diols was achieved, and the absolute configuration of these compounds was determined through experimental and simulated circular dichroism (CD) spectra, supported by ab initio time-dependent density functional theory (TDDFT) calculations (Bieliu̅nas et al., 2013). Similarly, N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones and derivatives were prepared from a Mannich type condensation, with conformational analysis performed via diagnosis of the 1H and 13C NMR spectra. A single-crystal X-ray diffraction analysis revealed a boat conformer for the nitrogen-containing ring and a chair conformer for the sulfur-containing ring, crystallizing in the triclinic space group P1 (Bailey et al., 1984).

Chemical Reactions and Derivatives

The synthesis of this compound class involves intriguing chemical reactions and the creation of various derivatives. For instance, the synthesis of the title ketone was completed via a Mannich reaction starting from 4-thianone, with X-ray diffraction analysis revealing the solid system is a chair-boat conformer (Bailey et al., 1984). Furthermore, new 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones were synthesized, leading to active analgesic, antiarrhythmic, and antibacterial compounds among these products (Yu et al., 2006).

Propiedades

IUPAC Name |

9λ6-thia-3-azabicyclo[4.2.1]nonane 9,9-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c9-11(10)6-1-2-7(11)5-8-4-3-6;/h6-8H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFSSTDTAHFHDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC1S2(=O)=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9lambda6-Thia-3-azabicyclo[4.2.1]nonane-9,9-dione hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B2454157.png)

![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide](/img/structure/B2454158.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2454160.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)

![5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2454172.png)

![2-[(4-Chloro-3-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2454174.png)